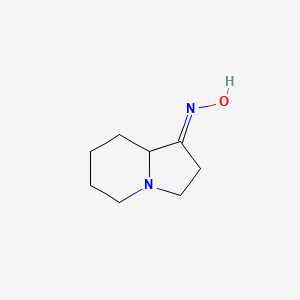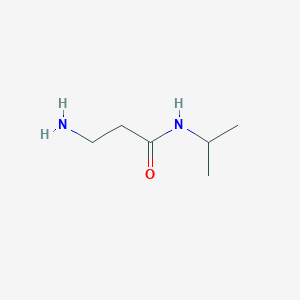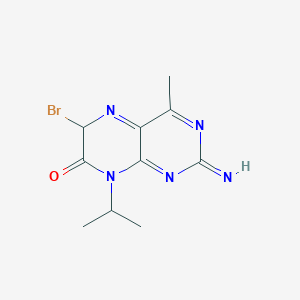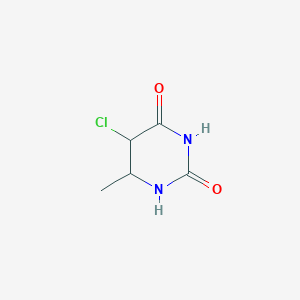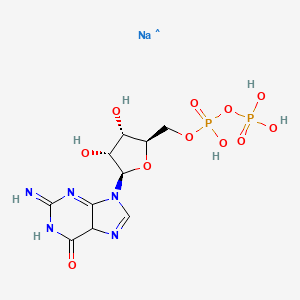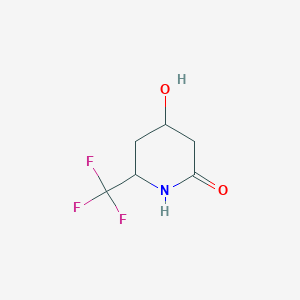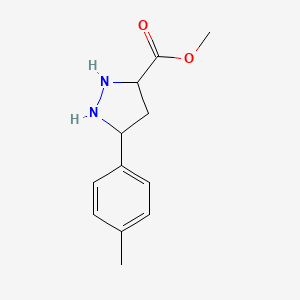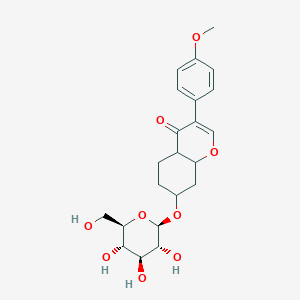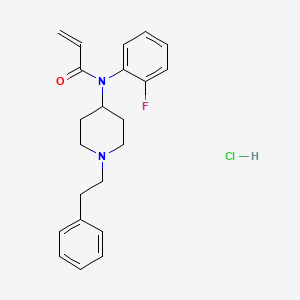
methyl 4-oxo-3H-quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-oxo-3H-quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of a carboxylate group at the 3-position and a keto group at the 4-position makes it a valuable intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-oxo-3H-quinoline-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of methyl anthranilate with ethyl acetoacetate in the presence of a catalyst such as piperidine. The reaction typically proceeds under reflux conditions, followed by cyclization to form the quinoline ring system .
Another method involves the reaction of 2-aminobenzophenone with diethyl oxalate, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of a base such as sodium ethoxide and an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the production process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-oxo-3H-quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3,4-dicarboxylic acid derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding 4-hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinoline-3,4-dicarboxylic acids, 4-hydroxyquinolines, and various substituted quinoline derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Methyl 4-oxo-3H-quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the development of fluorescent probes and bioactive molecules for studying biological processes.
Medicine: It is a key intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: The compound finds applications in the production of dyes, pigments, and agrochemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-oxo-3H-quinoline-3-carboxylate is primarily related to its ability to interact with biological targets such as enzymes and receptors. The quinoline core can intercalate with DNA, inhibiting the activity of enzymes like topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound can bind to various receptors, modulating signaling pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-3-carboxylic acid: Lacks the methyl ester group but shares similar biological activities.
4-Hydroxyquinoline-3-carboxylate: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
Quinoline-2,4-dione: Features two keto groups, making it more reactive in certain chemical transformations.
Uniqueness
Methyl 4-oxo-3H-quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both a carboxylate and a keto group allows for versatile chemical modifications, making it a valuable intermediate in the synthesis of a wide range of bioactive compounds .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl 4-oxo-3H-quinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)8-6-12-9-5-3-2-4-7(9)10(8)13/h2-6,8H,1H3 |
Clave InChI |
DCRJNVSFTRUGOH-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1C=NC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


